molecular formula C11H21NO4 B1248608 ISOBUTYROYL CARNITINE

ISOBUTYROYL CARNITINE

Cat. No.: B1248608
M. Wt: 231.29 g/mol
InChI Key: LRCNOZRCYBNMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyroyl carnitine: is an ester formed by the combination of isobutyric acid and L-carnitine. L-carnitine is a naturally occurring quaternary ammonium compound that plays a crucial role in transporting fatty acids into the mitochondria for β-oxidation . This compound is a derivative of L-carnitine, characterized by the attachment of an isobutyryl group (a branched four-carbon chain). This molecule is commonly found in biological systems as part of the intermediate metabolism of branched-chain amino acids, particularly valine .

Chemical Reactions Analysis

Types of Reactions: Isobutyroyl carnitine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid derivative.

    Reduction: This reaction involves the reduction of the carbonyl group in this compound to form an alcohol.

    Substitution: This reaction involves the replacement of the isobutyryl group with other acyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Formation of isobutyric acid.

    Reduction: Formation of isobutyryl alcohol.

    Substitution: Formation of various acyl carnitine derivatives depending on the substituent used.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

LRCNOZRCYBNMEP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

isobutyryl-1-carnitine
isobutyrylcarnitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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